molecular formula C24H24N4O2 B4778759 3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]propan-1-one

3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]propan-1-one

Cat. No.: B4778759
M. Wt: 400.5 g/mol
InChI Key: IJJZOMBBKIEWJX-UHFFFAOYSA-N
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Description

The compound 3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]propan-1-one features a propan-1-one backbone linked to two indole moieties: one at the 3-position of the propanone and another as a carbonyl-substituted piperazine group.

Key structural attributes include:

  • Indole-3-yl group: Known for interactions with hydrophobic pockets in enzymes or receptors.
  • Piperazine-propanone linkage: Provides rigidity and hydrogen-bonding sites via the carbonyl group.
  • Bis-indole configuration: Enhances π-π stacking and electron-rich interactions.

Properties

IUPAC Name

1-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c29-23(10-9-17-15-25-21-7-3-1-5-18(17)21)27-11-13-28(14-12-27)24(30)20-16-26-22-8-4-2-6-19(20)22/h1-8,15-16,25-26H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJZOMBBKIEWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, such as an aniline derivative, the indole ring can be constructed via Fischer indole synthesis.

    Piperazine Introduction: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Coupling Reactions: The final step often involves coupling the indole and piperazine units using reagents like carbodiimides or other coupling agents under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could be performed on the carbonyl group using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]propan-1-one could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Typically, compounds with indole and piperazine structures can interact with receptors, enzymes, or other proteins, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

Table 1: Structural Comparison of Piperazine-Indole-Propanone Derivatives
Compound Name Substituents on Piperazine Indole Position Key Modifications Reference
Target Compound 1H-Indol-3-ylcarbonyl 3 (propanone) Bis-indole configuration
3-(1H-Indol-3-yl)-1-[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]propan-1-one 1H-Indol-6-ylcarbonyl 3 (propanone) Indole-6-yl substitution
3-(1H-Indol-3-yl)-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]propan-1-one Benzyl-ethyl-nitroimidazole 3 (propanone) Nitroimidazole group
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-6-yl)propan-1-one 3-Chlorophenyl 6 (propanone) Chlorophenyl substitution
3-(1-Methyl-1H-indol-3-yl)-1-(piperazin-1-yl)propan-1-one None (unsubstituted piperazine) 3 (propanone) N-Methylindole
Key Observations:

Piperazine Substitutions: Nitroimidazole groups (e.g., ) introduce electron-withdrawing effects, enhancing reactivity but reducing metabolic stability.

N-Methylation : Methylation of the indole nitrogen (e.g., ) may enhance metabolic stability by reducing oxidative deamination.

Physicochemical Properties

Table 2: Inferred Properties Based on Structural Features
Compound Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~447.5 3.8 2 (indole NH) 4 (carbonyl, piperazine)
Nitroimidazole Derivative () ~540.6 4.2 2 7
Chlorophenyl Derivative () ~412.9 4.5 1 3
N-Methylindole Derivative () ~311.4 2.9 1 3
  • Lipophilicity : Chlorophenyl and nitroimidazole substitutions increase LogP, favoring CNS penetration but complicating aqueous solubility.
  • Hydrogen-Bonding Capacity : The target compound’s dual indole NH groups and carbonyl oxygen enhance binding to polar targets like HDACs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]propan-1-one
Reactant of Route 2
Reactant of Route 2
3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]propan-1-one

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